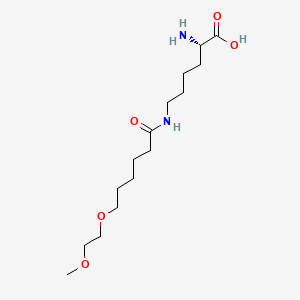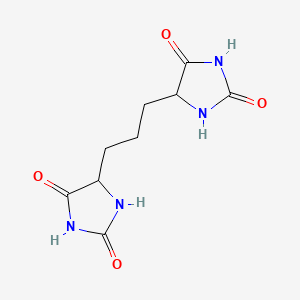
5,5'-(Propane-1,3-diyl)bisimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of two imidazolidine-2,4-dione rings connected by a propane-1,3-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of imidazolidine-2,4-dione with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Scheme: [ \text{Imidazolidine-2,4-dione} + \text{1,3-dibromopropane} \xrightarrow{\text{K}_2\text{CO}_3} \text{5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione} ]
Industrial Production Methods
In an industrial setting, the production of 5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the nucleophilic substitution reaction can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced imidazolidine-2,4-dione derivatives.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives with various functional groups.
Scientific Research Applications
5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound with similar chemical properties.
5,5’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione: A similar compound with an ethane-1,2-diyl linker instead of a propane-1,3-diyl linker.
5,5’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione: A similar compound with a butane-1,4-diyl linker.
Uniqueness
5,5’-(Propane-1,3-diyl)bisimidazolidine-2,4-dione is unique due to its specific linker length and the resulting spatial arrangement of the imidazolidine-2,4-dione rings
Properties
CAS No. |
41980-32-9 |
|---|---|
Molecular Formula |
C9H12N4O4 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
5-[3-(2,5-dioxoimidazolidin-4-yl)propyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H12N4O4/c14-6-4(10-8(16)12-6)2-1-3-5-7(15)13-9(17)11-5/h4-5H,1-3H2,(H2,10,12,14,16)(H2,11,13,15,17) |
InChI Key |
TXZDBBPUMSRMHT-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1C(=O)NC(=O)N1)CC2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


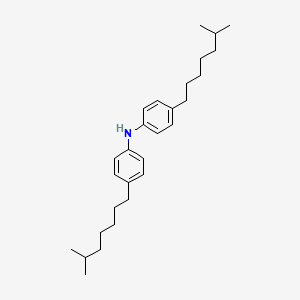
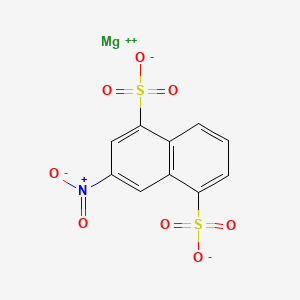
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
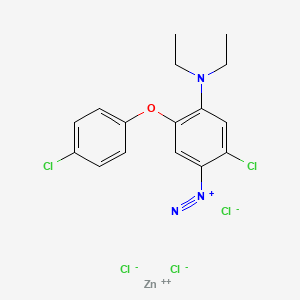
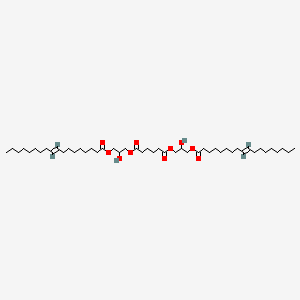



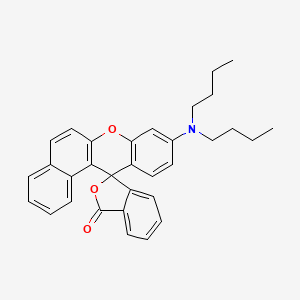
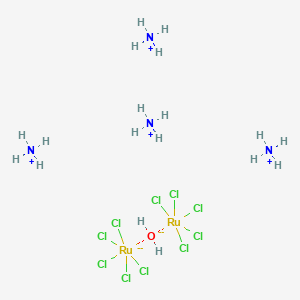
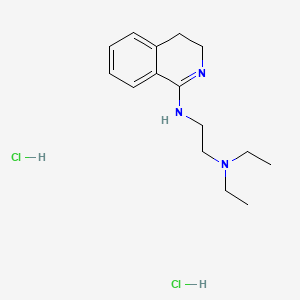
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)

